Physical and chemical properties of ethyl isocyanate
Physical and chemical properties of ethyl isocyanate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Isocyanate
Introduction
Ethyl isocyanate (CAS No. 109-90-0) is a highly reactive organic compound with the chemical formula C₃H₅NO.[1][2] It belongs to the isocyanate class of compounds, characterized by the functional group -N=C=O.[3] This functional group makes it a potent electrophile, readily reacting with nucleophiles.[3] Ethyl isocyanate appears as a colorless to pale yellow, pungent-smelling liquid.[1][3][4] It is a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, ureas, and other carbamoyl (B1232498) compounds.[1][2] Due to its high volatility, flammability, and toxicity, stringent safety protocols are required for its handling and storage.[3][5]
Physical Properties
Ethyl isocyanate is a volatile liquid that is less dense than water and insoluble in it.[1][2] It is, however, miscible with organic solvents like ethanol (B145695) and ether.[1][6] The physical properties of ethyl isocyanate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 71.08 g/mol | [1][2][7] |
| Boiling Point | 60 °C (140 °F) at 760 mmHg | [1][2][8] |
| Melting Point | < -50 °C (< -58 °F) | [3][9][10] |
| Density | 0.898 g/mL at 25 °C | [2][8][11] |
| Vapor Pressure | 17.5 mmHg at 20°C / 4.34 psi at 20 °C | [1][2][8] |
| Vapor Density | 2.45 (Air = 1) | [1][6] |
| Flash Point | -6.7 °C (20 °F) | [2][3] |
| Refractive Index | 1.381 at 20 °C/D | [2][8] |
| Water Solubility | Insoluble (may react) | [1][2][9] |
| Log P (Octanol/Water) | 1.28 - 1.36 (calculated) | [9][12] |
Chemical Identifiers
For unambiguous identification, a compound is assigned various identifiers. The key identifiers for ethyl isocyanate are listed below.
| Identifier | Value | Source(s) |
| IUPAC Name | isocyanatoethane | [1] |
| CAS Number | 109-90-0 | [1][2][7] |
| EC Number | 203-717-9 | [1][7] |
| UN Number | 2481 | [1] |
| Molecular Formula | C₃H₅NO | [1][2][9] |
| Linear Formula | C₂H₅NCO | [7][13] |
| SMILES | CCN=C=O | [1][8] |
| InChI Key | WUDNUHPRLBTKOJ-UHFFFAOYSA-N | [1][8] |
| Synonyms | Isocyanic acid, ethyl ester; Isocyanatoethane | [1][2][3] |
Chemical Properties and Reactivity
The chemical behavior of ethyl isocyanate is dominated by the highly electrophilic carbon atom in the isocyanate (-N=C=O) group. This makes it highly susceptible to attack by nucleophiles.
Reactivity with Nucleophiles:
-
Water: Ethyl isocyanate reacts with water, potentially violently if the water is hot, to form an unstable carbamic acid which then decomposes to ethylamine (B1201723) and carbon dioxide gas.[14][15][16] This reaction can cause dangerous pressure buildup in sealed containers.[7]
-
Alcohols and Amines: It readily reacts with alcohols to form urethanes (carbamates) and with amines to form urea (B33335) derivatives.[3][17] These reactions are fundamental to its use as a chemical intermediate.[3] The addition reaction can often be carried out under simple mixing and stirring conditions without the need for additional catalysts.[17]
-
Other Nucleophiles: Isocyanates can also react with other nucleophilic groups such as sulfhydryls (-SH).[1]
Stability and Decomposition:
-
Ethyl isocyanate is stable when stored under cool, dry conditions, away from heat, moisture, and incompatible substances.[3][18] Recommended storage temperature is 2-8°C.[2][8]
-
When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[1][5][15]
-
It is incompatible with water, alcohols, strong acids, strong bases, amines, and oxidizing agents.
Polymerization:
-
The substance can undergo polymerization, which may be explosive when heated or involved in a fire.[15]
Experimental Protocols
Synthesis of Ethyl Isocyanate
Multiple synthetic routes for ethyl isocyanate exist. A general procedure involves the reaction of an ethylamine derivative with a phosgene (B1210022) equivalent.
-
General Method using Triphosgene (B27547): A common laboratory-scale synthesis involves the reaction of ethylamine with triphosgene (a safer alternative to phosgene gas) in an inert solvent like dichloromethane (B109758) (DCM), in the presence of a base such as triethylamine (B128534) to neutralize the HCl produced.[1]
-
Dissolve triphosgene in DCM in a reaction vessel.
-
Separately, prepare a solution of ethylamine in DCM.
-
Slowly add the ethylamine solution dropwise to the triphosgene solution under controlled temperature.
-
Subsequently, add a solution of triethylamine in DCM dropwise to the reaction mixture.
-
After the reaction is complete, the solvent is typically removed by rotary evaporation.
-
The crude ethyl isocyanate can then be purified, often by distillation.[14]
-
-
Method using Ethylamine Hydrochloride: An alternative one-step synthesis uses ethylamine hydrochloride and trichloromethyl carbonate in xylene with a catalyst, avoiding the direct use of phosgene.[3]
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable method for the analysis of ethyl isocyanate.[10] For quantitative analysis, derivatization is often employed. The isocyanate is reacted with a reagent like di-n-butylamine (DBA) to form a stable urea derivative, which is then analyzed.[10][13] This indirect method allows for precise quantification.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can be used for the determination of ethyl isocyanate, typically after derivatization with DBA.[10] This method is particularly useful for analyzing samples collected from air in impinger solutions.[10][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring reactions involving isocyanates. The asymmetric stretch of the -N=C=O group gives a strong, sharp, and distinct absorption band in the region of 2250-2285 cm⁻¹.[12] The disappearance of this peak can be used to monitor the progress of a reaction in real-time.[12] In situ FTIR has also been used to study the decomposition and surface interactions of ethyl isocyanate on catalysts.[4]
Mandatory Visualizations
Caption: General reactivity of ethyl isocyanate with common nucleophiles.
Caption: Workflow for the safe handling and disposal of ethyl isocyanate.
Caption: Biochemical mechanism of transglutaminase inactivation.
Hazards and Safety
Ethyl isocyanate is a hazardous substance that poses significant health and safety risks.
Health Hazards:
-
Inhalation: It is highly toxic and potentially lethal if inhaled.[1][15] Vapors can severely irritate the nose, throat, and lungs, causing coughing, shortness of breath, chemical bronchitis, and potentially fatal pulmonary edema.[5][10][14]
-
Skin and Eye Contact: Direct contact can cause severe irritation and burns to the skin and eyes.[5] It is a lachrymator, meaning it causes tearing.[10][14]
-
Sensitization: Ethyl isocyanate is a skin and respiratory sensitizer.[5][14] Exposure may lead to an asthma-like allergy, where subsequent exposure to even very low levels can trigger severe asthma attacks.[5]
-
Ingestion: The material is toxic if swallowed.
Fire and Explosion Hazards:
-
Flammability: Ethyl isocyanate is a highly flammable liquid and vapor, posing a dangerous fire hazard.[5][15] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][15]
-
Reactivity in Fire: In a fire, it can produce poisonous gases, including nitrogen oxides and hydrogen cyanide.[5] Containers may explode when heated or if contaminated with water.[5][15]
Safe Handling and Storage:
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Storage: Store in tightly closed containers in a cool, dry, well-ventilated, and flame-proof area away from heat and ignition sources. It must be stored separately from incompatible materials.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, is essential.[3][7]
-
Spill Response: In case of a spill, evacuate the area, remove all ignition sources, and cover the spill with an inert, dry absorbent like activated charcoal. Do not use water. The collected material must be treated as hazardous waste.
References
- 1. Ethyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 4. Evidence by in situ FTIR spectroscopy and isotopic effect of new assignments for isocyanate species vibrations on Ag/Al2O3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. prepchem.com [prepchem.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.remspec.com [m.remspec.com]
- 12. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. epa.gov [epa.gov]
- 17. nj.gov [nj.gov]
- 18. Ethyl isocyanate | C3H5NO | CID 8022 - PubChem [pubchem.ncbi.nlm.nih.gov]
